molecular formula C13H12F3N3O2S B2930521 5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034545-81-6

5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2930521
CAS No.: 2034545-81-6
M. Wt: 331.31
InChI Key: BLBJHSQYCOQPHG-UHFFFAOYSA-N
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Description

The compound “5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings . The molecule also features a trifluoromethyl group and a phenylsulfonyl group, which are attached to the pyrazolo[1,5-a]pyrazine core .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and the introduction of the trifluoromethyl and phenylsulfonyl groups . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, a trifluoromethyl group, and a phenylsulfonyl group . The trifluoromethyl group is known for its unique physicochemical properties, including its small size (similar to that of a hydrogen atom) and high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound likely depend on the reactivity of the pyrazolo[1,5-a]pyrazine core and the trifluoromethyl and phenylsulfonyl groups . For example, the trifluoromethyl group is known for its high reactivity, which can influence the overall reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the trifluoromethyl and phenylsulfonyl groups . The trifluoromethyl group, for instance, is known for its unique physicochemical properties, including its small size and high electronegativity .

Scientific Research Applications

Synthesis and Bioactivities of Pyrazole Derivatives
A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized, showcasing potential anti-inflammatory and antimicrobial activities. These derivatives were created through a cyclo-condensation reaction, highlighting the compound's versatility in generating bioactive molecules (Kendre et al., 2013).

Antimicrobial and Antitubercular Activities
Novel benzene sulfonamide pyrazole oxadiazole derivatives exhibited promising antimicrobial and antitubercular properties. Molecular docking studies suggest these compounds' potential as antitubercular agents, with specific derivatives showing significant activity against various microbial strains, including Mycobacterium tuberculosis (Shingare et al., 2022).

Synthesis of Trifluoromethylated Pyrazoles
Divergent reactions of β-CF3-1,3-enyne with hydrazines have enabled the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles. This approach illustrates the compound's utility in creating structurally diverse molecules with potential pharmacological activities (Wei et al., 2021).

Anticancer and Fluorescent Properties
Trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives have been synthesized, showcasing novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These findings suggest the compound's relevance in developing new chemical classes for agricultural applications and fluorescent markers (Wu et al., 2006).

Antimicrobial Sulfone Derivatives
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have demonstrated antimicrobial activities, surpassing the activity of reference drugs in some cases. This research indicates the compound's potential in synthesizing new antimicrobial agents (Alsaedi et al., 2019).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the unique properties of the trifluoromethyl group, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)10-1-3-12(4-2-10)22(20,21)18-7-8-19-11(9-18)5-6-17-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBJHSQYCOQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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